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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)pyridine

CAS No.: 4783-69-1

Cat. No.: B14155268 Get Quote

Technical Monograph: 2-(4-
Chlorophenoxy)pyridine
Structural Properties, Synthesis, and Pharmaceutical Utility

Introduction & Core Identity
2-(4-Chlorophenoxy)pyridine represents a privileged structural motif in medicinal chemistry

and agrochemical development.[1] Characterized by an ether linkage connecting a π-deficient

pyridine ring (at the C2 position) to a π-rich, halogenated benzene ring, this scaffold serves as

a critical pharmacophore.[1]

Its utility stems from the biaryl ether bridge, which provides a flexible yet stable geometry

capable of occupying hydrophobic pockets in enzymes such as p38 MAP Kinase and

Cyclooxygenase-2 (COX-2).[1] Unlike simple biaryls, the ether oxygen introduces a specific

bond angle (~118°) and rotational freedom that enhances binding affinity in sterically

demanding active sites.[1]
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Identifier Type Value Notes

IUPAC Name 2-(4-chlorophenoxy)pyridine Preferred Name

Common Synonyms
4-Chlorophenyl 2-pyridyl ether;

2-(p-Chlorophenoxy)pyridine
Used in patent literature

SMILES Clc1ccc(Oc2ccccn2)cc1 Useful for cheminformatics

Molecular Formula C₁₁H₈ClNO

Molecular Weight 205.64 g/mol

Key Derivatives

CAS 51362-37-9 (3-COOH

derivative)CAS 76893-45-3 (3-

NO₂ derivative)

Common commercially

available forms

Chemical Architecture & Reactivity
The reactivity of 2-(4-chlorophenoxy)pyridine is dominated by the electronic interplay

between the two aromatic systems:

Pyridine Ring (Electron Deficient): The nitrogen atom pulls electron density, making the C2

and C4 positions susceptible to nucleophilic attack. However, once the phenoxy group is

installed, the ether oxygen acts as an electron donor (via resonance), modulating this

deficiency.[1]

Phenoxy Ring (Electron Rich): The 4-chloro substituent exerts an inductive electron-

withdrawing effect (-I), while the ether oxygen donates electron density (+M).[1]

Ether Linkage Stability: The C(sp²)–O–C(sp²) bond is robust against hydrolysis under

physiological conditions, making it an ideal linker for oral drugs. It is, however, susceptible to

oxidative metabolism (e.g., CYP450-mediated O-dealkylation).[1]

Synthesis Protocol: Nucleophilic Aromatic
Substitution (SNAr)
The most reliable and scalable method for synthesizing 2-(4-chlorophenoxy)pyridine is

Nucleophilic Aromatic Substitution (SNAr).[1] This pathway leverages the electronegativity of
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the pyridine nitrogen to facilitate the displacement of a leaving group at the 2-position.[1]

Mechanism of Action
The reaction proceeds via a Meisenheimer Complex intermediate. The 4-chlorophenoxide

anion attacks the electron-deficient C2 position of the pyridine.[1] The negative charge is

delocalized onto the pyridine nitrogen, stabilizing the transition state before the leaving group

(halide) is expelled.[1]

Reactants
2-Chloropyridine + 4-Chlorophenol

Base Activation
(K2CO3 deprotonates Phenol)

 Mixing Meisenheimer Complex
(Anionic Transition State)

 Nucleophilic Attack Product
2-(4-Chlorophenoxy)pyridine

 Elimination of Cl- 

Click to download full resolution via product page

Figure 1: SNAr reaction pathway showing activation and product formation.[1]

Detailed Experimental Protocol
Objective: Synthesis of 2-(4-chlorophenoxy)pyridine (or its 3-substituted derivatives) on a 10

mmol scale.

Reagents:

Substrate: 2-Chloropyridine (1.14 g, 10 mmol) [Note: Use 2-chloro-3-nitropyridine for higher

reactivity].

Nucleophile: 4-Chlorophenol (1.28 g, 10 mmol).[1]

Base: Potassium Carbonate (K₂CO₃), anhydrous (2.07 g, 15 mmol).[1]

Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) – 20 mL.[1]

Step-by-Step Procedure:

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Flush with nitrogen.[1]
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Deprotonation: Add 4-chlorophenol and K₂CO₃ to the DMF. Stir at room temperature for 30

minutes. Why? This generates the potassium 4-chlorophenoxide, a stronger nucleophile than

the neutral phenol.[1]

Addition: Add 2-chloropyridine dropwise via syringe.

Reaction: Heat the mixture to 90–110°C for 4–6 hours.

Validation: Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot will

disappear.

Workup:

Cool to room temperature.[1][2]

Pour the reaction mixture into 100 mL of ice-cold water (precipitates the product).

Extract with Ethyl Acetate (3 x 30 mL).[1]

Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.[1]

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1][3]

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography

(Gradient: 0-20% EtOAc in Hexane).

Characterization & Data Analysis
To validate the synthesis, the following spectral signatures must be confirmed.
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Technique Expected Signal / Value Structural Assignment

¹H NMR (CDCl₃) δ 8.20 (dd, 1H)
Pyridine C6-H (Deshielded by

N)

δ 7.35 (d, 2H) Phenoxy C3/C5-H (Ortho to Cl)

δ 7.10 (d, 2H)
Phenoxy C2/C6-H (Ortho to

Ether)

δ 6.90–7.00 (m, 2H) Pyridine C3-H / C5-H

¹³C NMR ~163 ppm Pyridine C2 (Ipso to Oxygen)

~129 ppm Phenoxy C-Cl

Mass Spec (ESI) m/z 206/208 [M+H]⁺
Characteristic 3:1 Chlorine

isotope pattern

Pharmaceutical Applications
The 2-(4-chlorophenoxy)pyridine moiety is not merely a passive linker; it is a bioactive

scaffold used to optimize Lipophilic Ligand Efficiency (LLE).[1]

Case Study: p38 MAP Kinase Inhibitors
Research indicates that substituting the 2-position of pyridine with a 4-chlorophenoxy group

significantly enhances potency against p38α MAP Kinase, a key target for anti-inflammatory

drugs.[1]

Mechanism: The chlorophenoxy group occupies a hydrophobic pocket adjacent to the ATP-

binding site.[1]

SAR Insight: The chlorine atom provides a specific halogen bond or hydrophobic interaction

that unsubstituted phenoxy groups lack.

Drug Discovery Workflow
The following diagram illustrates where this scaffold fits into a typical hit-to-lead campaign.
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Figure 2: Integration of the 2-(4-chlorophenoxy)pyridine scaffold in kinase inhibitor

development.

Safety & Handling
Hazards: The compound and its precursors (2-chloropyridine, 4-chlorophenol) are Irritants

(Skin/Eye) and potentially Toxic if swallowed.[1]

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
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Disposal: Halogenated organic waste streams.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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